molecular formula C14H7N3O6 B414457 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione

5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione

Cat. No.: B414457
M. Wt: 313.22g/mol
InChI Key: XVSPRQFWTJWFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method is the nitration of a precursor isoindole compound followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid, and the reactions are usually carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions. The process would require stringent control of reaction parameters to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Nitro derivatives with higher oxidation states.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with various functional groups replacing the nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

The compound and its derivatives could be investigated for their potential therapeutic applications. For example, they might serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups could play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
  • 5-nitro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
  • 5-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Compared to similar compounds, 5-Nitro-2-(3-nitrophenyl)isoindole-1,3-dione may exhibit unique reactivity due to the position and number of nitro groups. This can influence its chemical behavior, making it suitable for specific applications where other compounds might not be as effective.

Properties

Molecular Formula

C14H7N3O6

Molecular Weight

313.22g/mol

IUPAC Name

5-nitro-2-(3-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7N3O6/c18-13-11-5-4-10(17(22)23)7-12(11)14(19)15(13)8-2-1-3-9(6-8)16(20)21/h1-7H

InChI Key

XVSPRQFWTJWFKB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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